N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide
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Overview
Description
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to cyclization to form the pyrazole ring. The oxazole ring is synthesized separately by reacting ethylamine with glyoxal in the presence of a base. Finally, the two rings are coupled through a carboxamide linkage using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a thiadiazole ring instead of an oxazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamide: Similar structure but with an oxadiazole ring.
Uniqueness
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide is unique due to its combination of a pyrazole and oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-2-13-15(19-9-23-13)16(22)18-7-11-8-20-21-14(11)10-3-5-12(17)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHZMYNNFQAIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NCC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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